Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

Melting Point Solid-State Stability Purity Assessment

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS 16906-20-0) is a unique seven-membered cyclic sulfonamide (sultam) featuring both a lactam carbonyl and a 1,1-dioxide moiety. This bifunctional scaffold offers superior hydrolytic and metabolic stability for SAR studies, with a well-defined melting point (200–201 °C) that streamlines purification and QC workflows. Unlike non-oxidized or fully reduced analogs, its precise hydrogen-bonding profile (1 HBD, 2 HBA) ensures predictable chromatographic behavior and reproducible reactivity. Compound-specific procurement is non-negotiable to avoid experimental deviation in multi-step syntheses and antimicrobial screening.

Molecular Formula C5H9NO3S
Molecular Weight 163.2 g/mol
CAS No. 16906-20-0
Cat. No. B1342524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-1,4-thiazepan-5-one-1,1-dioxide
CAS16906-20-0
Molecular FormulaC5H9NO3S
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCNC1=O
InChIInChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7)
InChIKeyDNTJBUYSZPXQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS 16906-20-0): Core Physicochemical Properties and Supply Chain Baseline


Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS 16906-20-0) is a seven-membered heterocyclic sulfonamide (cyclic sulfonamide/sultam) characterized by a 1,4-thiazepane ring bearing a carbonyl group at position 5 and a sulfonyl (1,1-dioxide) moiety. The compound exhibits a molecular formula of C5H9NO3S and a molecular weight of 163.19 g/mol . Its experimentally determined melting point falls within the range of 200.0-201.2 °C, with predicted physicochemical parameters including a boiling point of 526.4±43.0 °C, density of 1.323±0.06 g/cm³, and pKa of 13.93±0.20 . The compound is commercially available from multiple suppliers at purities typically exceeding 95-98% and is designated primarily as a research intermediate and synthetic building block for pharmaceutical development .

Why Substituting Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS 16906-20-0) with In-Class Analogs Compromises Synthetic and Analytical Reproducibility


Simple substitution of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide with structurally similar thiazepane or thiazepine analogs cannot be performed without risk of experimental deviation due to substantial differences in molecular composition, physicochemical properties, and functional group reactivity. The target compound combines a cyclic sulfonamide (1,1-dioxide) with a lactam (5-one) in a saturated seven-membered framework, resulting in a unique hydrogen-bonding capacity, higher molecular weight (163.19 g/mol), and elevated melting point (200-201 °C) that distinguish it from both non-oxidized thiazepanones (e.g., 1,4-thiazepan-5-one, CAS 2896-98-2, MW 131.19, mp 113-114 °C) and fully reduced 1,4-thiazepane dioxides lacking the carbonyl group (e.g., 1,4-thiazepane 1,1-dioxide, CAS 756815-81-3, MW 149.21) . These physical and chemical disparities translate directly into altered solubility profiles, chromatographic retention behavior, and reactivity in downstream synthetic steps—making exact structural and isomeric identity non-negotiable for reproducible experimental outcomes . Procurement decisions must therefore be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS 16906-20-0) Relative to Structural Analogs


Physical Property Differentiation: Melting Point Elevation of 87 °C vs. Non-Oxidized 1,4-Thiazepan-5-one

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide exhibits a melting point of 200.0-201.2 °C, substantially higher than its non-oxidized analog 1,4-thiazepan-5-one (CAS 2896-98-2, mp 113-114 °C) . This 87 °C elevation reflects the additional sulfonyl (1,1-dioxide) moiety, which introduces strong intermolecular dipole-dipole and hydrogen-bonding interactions absent in the sulfide/amine-only counterpart.

Melting Point Solid-State Stability Purity Assessment

Molecular Weight and Hydrogen-Bonding Donor Count Differentiate Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide from Fully Reduced 1,4-Thiazepane 1,1-Dioxide

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (MW 163.19) possesses a carbonyl group at position 5 that serves as a hydrogen-bond acceptor (HBA) while the sulfonamide nitrogen acts as a hydrogen-bond donor (HBD). In contrast, 1,4-thiazepane 1,1-dioxide (CAS 756815-81-3, MW 149.21) lacks the carbonyl, resulting in a 13.98 g/mol lower molecular weight and one fewer hydrogen-bond acceptor site .

Molecular Weight Hydrogen Bonding Chromatographic Behavior

Sulfonyl (1,1-Dioxide) Moiety Confers Enhanced Hydrolytic and Metabolic Stability Relative to Non-Oxidized Thiazepane Scaffolds

The 1,1-dioxide (sulfonyl) group in Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide introduces a strong electron-withdrawing character that stabilizes the adjacent amide bond against both chemical hydrolysis and metabolic degradation compared to non-oxidized thiazepane analogs [1]. The sulfonyl moiety reduces the nucleophilicity of the ring nitrogen and diminishes susceptibility to oxidative metabolism at the sulfur center, a recognized liability in sulfide-containing heterocycles [2].

Metabolic Stability Hydrolytic Stability Medicinal Chemistry

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide as a Validated Intermediate in a Standardized Antibacterial Evaluation Protocol

A published technical guide outlines a standardized protocol for the initial antibacterial evaluation of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, specifying that the compound has been incorporated into a defined methodology for assessing antimicrobial potential . This protocol-driven inclusion provides a baseline expectation of reproducible biological activity assessment that may not be equally applicable or validated for structurally related but distinct analogs.

Antibacterial Screening Method Validation Standardized Protocol

Validated Application Scenarios for Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS 16906-20-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Privileged Sultam Scaffold for Stable Lead Optimization and SAR Expansion

The 1,1-dioxide moiety in Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide provides the enhanced hydrolytic and metabolic stability characteristic of cyclic sulfonamides (sultams), making it a suitable core for structure-activity relationship (SAR) studies where sulfur oxidation state variability must be eliminated as a confounding factor. The saturated seven-membered ring offers conformational flexibility distinct from flatter aromatic systems, potentially improving target specificity and pharmacological profile. [1] The elevated melting point (200-201 °C) also facilitates purification and solid-form characterization during lead optimization.

Antibacterial Screening: Standardized Protocol-Defined Evaluation of Antimicrobial Potential

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is referenced in a standardized protocol for initial antibacterial evaluation, providing a validated methodological framework for laboratories conducting antimicrobial susceptibility testing. This documented approach supports experimental reproducibility and cross-study data comparability, which are essential for academic and industrial screening programs.

Organic Synthesis: Bifunctional Building Block with Distinct Hydrogen-Bonding Capacity

The compound serves as a bifunctional synthetic building block, offering both a nucleophilic amine site (following appropriate protection/deprotection strategies) and a carbonyl group for further derivatization. Its distinct hydrogen-bonding profile (one HBD, two HBA sites) compared to fully reduced analogs enables predictable chromatographic behavior and solubility tuning in multi-step synthetic sequences.

Analytical Chemistry: Reference Standard for Purity Assessment and Physicochemical Profiling

With a well-defined melting point of 200.0-201.2 °C and established molecular weight of 163.19 g/mol, Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide can serve as a reference compound for calibrating melting point apparatus, validating chromatographic methods, and establishing purity benchmarks in quality control workflows.

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